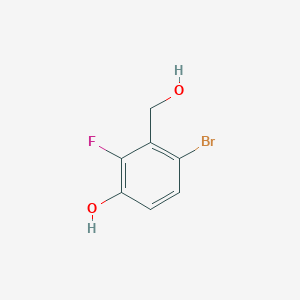
4-Bromo-2-fluoro-3-(hydroxymethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-3-(hydroxymethyl)phenol is a phenolic compound characterized by the presence of bromine, fluorine, and a hydroxymethyl group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the phenol ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and hydroxymethylation reactions. The use of catalysts and specific reaction conditions can optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-fluoro-3-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxymethyl group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-Bromo-2-fluoro-3-formylphenol or 4-Bromo-2-fluoro-3-carboxyphenol.
Reduction: Formation of 4-Bromo-2-fluoro-3-methylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-fluoro-3-(hydroxymethyl)phenol has diverse applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-fluoro-3-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-fluorophenol: Similar structure but lacks the hydroxymethyl group.
4-Bromo-2-fluorophenol: Similar structure but lacks the hydroxymethyl group.
3-Bromophenol: Lacks both fluorine and hydroxymethyl groups.
Uniqueness
4-Bromo-2-fluoro-3-(hydroxymethyl)phenol is unique due to the presence of both halogen atoms and the hydroxymethyl group, which confer distinct chemical and biological properties.
Actividad Biológica
4-Bromo-2-fluoro-3-(hydroxymethyl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C7H7BrF1O2. The presence of both bromine and fluorine atoms in its structure suggests potential reactivity and biological activity. The hydroxymethyl group enhances its solubility and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of phenolic compounds, including those with halogen substitutions. This compound exhibits significant antibacterial activity against various strains of bacteria.
Case Study: Antibacterial Efficacy
A study investigated the antibacterial effects of halogenated phenols, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Bacillus mycoides | 0.0098 |
| Candida albicans | 0.039 |
These results indicate that the compound has potent antibacterial properties, comparable to other known antibiotics .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored, particularly its ability to inhibit pro-inflammatory cytokines. Research indicates that compounds with similar structures can modulate inflammatory pathways effectively.
In Vitro Studies
In vitro assays demonstrated that this compound could inhibit the expression of inflammatory markers in human cell lines. The inhibition rates for key inflammatory genes were measured, showing promising results:
| Gene | Inhibition (%) |
|---|---|
| IL-6 | 75 |
| TNF-alpha | 86 |
These findings suggest that the compound may be beneficial in treating conditions characterized by excessive inflammation .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Enzymes : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate receptors that are critical for inflammatory responses.
- Reactive Oxygen Species (ROS) Scavenging : Phenolic compounds are known for their antioxidant properties, which may contribute to their anti-inflammatory effects.
Propiedades
Número CAS |
1784377-68-9 |
|---|---|
Fórmula molecular |
C7H6BrFO2 |
Peso molecular |
221.02 g/mol |
Nombre IUPAC |
4-bromo-2-fluoro-3-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6BrFO2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,10-11H,3H2 |
Clave InChI |
CIIZBPGKTWMIAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1O)F)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















